molecular formula C7H8ClNO2 B14783437 6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one

6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one

Cat. No.: B14783437
M. Wt: 173.60 g/mol
InChI Key: QBDHQCNQDWWIRK-UHFFFAOYSA-N
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Description

6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one is a chemical compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one typically involves the chlorination of 5-ethyl-4-hydroxypyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products Formed

    Oxidation: 6-Chloro-5-ethyl-4-pyridone.

    Reduction: 5-Ethyl-4-hydroxypyridin-2(1H)-one.

    Substitution: 6-Amino-5-ethyl-4-hydroxypyridin-2(1H)-one.

Scientific Research Applications

6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and hydroxyl groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-hydroxypyridin-2(1H)-one: Lacks the ethyl group, which may affect its biological activity.

    5-Ethyl-4-hydroxypyridin-2(1H)-one: Lacks the chlorine atom, which may influence its reactivity and applications.

Uniqueness

6-Chloro-5-ethyl-4-hydroxypyridin-2(1H)-one is unique due to the presence of both chlorine and ethyl groups, which can enhance its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

6-chloro-5-ethyl-4-hydroxy-1H-pyridin-2-one

InChI

InChI=1S/C7H8ClNO2/c1-2-4-5(10)3-6(11)9-7(4)8/h3H,2H2,1H3,(H2,9,10,11)

InChI Key

QBDHQCNQDWWIRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C=C1O)Cl

Origin of Product

United States

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